molecular formula C10H10BrClO3 B8156732 3-Bromo-5-chloro-4-isopropoxybenzoic acid

3-Bromo-5-chloro-4-isopropoxybenzoic acid

Cat. No.: B8156732
M. Wt: 293.54 g/mol
InChI Key: ZYSNQDVMDOOMRK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-isopropoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a suitable benzoic acid derivative. The isopropoxy group is then introduced through an etherification reaction. Here is a general outline of the synthetic route:

    Bromination: A benzoic acid derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Etherification: The chlorinated intermediate undergoes an etherification reaction with isopropanol in the presence of a base such as potassium carbonate to introduce the isopropoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond in the isopropoxy group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoic acids.

Scientific Research Applications

3-Bromo-5-chloro-4-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-4-isopropoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chlorobenzoic acid: Lacks the isopropoxy group, making it less hydrophobic.

    5-Bromo-2-chloro-4-isopropoxybenzoic acid: Differently substituted, which can affect its reactivity and applications.

    4-Isopropoxybenzoic acid: Lacks both bromine and chlorine, significantly altering its chemical properties.

Uniqueness

3-Bromo-5-chloro-4-isopropoxybenzoic acid is unique due to the specific combination of bromine, chlorine, and isopropoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-bromo-5-chloro-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSNQDVMDOOMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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